molecular formula C11H6ClFO2 B1333195 5-(4-Fluorophenyl)furan-2-carbonyl chloride CAS No. 380889-69-0

5-(4-Fluorophenyl)furan-2-carbonyl chloride

Cat. No. B1333195
CAS RN: 380889-69-0
M. Wt: 224.61 g/mol
InChI Key: LAICLIOPDMJLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H6ClFO2 . It is a solid substance under normal conditions . The compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 5-(4-Fluorophenyl)furan-2-carbonyl chloride involves several steps . One method involves the reaction of the precursor aldehydes with thionyl chloride in benzene under reflux conditions .


Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)furan-2-carbonyl chloride consists of a furan ring attached to a carbonyl chloride group and a fluorophenyl group . The InChI code for this compound is 1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-3-1-2-4-8(7)13/h1-6H .


Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)furan-2-carbonyl chloride is a solid at room temperature . It has a molecular weight of 224.62 g/mol . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Antibacterial Agents

Furan derivatives, including 5-(4-Fluorophenyl)furan-2-carbonyl chloride , have been extensively studied for their antibacterial properties. They are known to exhibit a wide range of biological activities and have been used in the development of new antibacterial agents to combat microbial resistance . The furan nucleus is a crucial component in medicinal chemistry, offering a pathway to create more effective and safer antimicrobial agents.

Sirtuin Inhibitors

Sirtuin 2 (SIRT2) inhibitors are promising drug targets for cancer, neurodegenerative diseases, type II diabetes, and bacterial infections. Derivatives of 5-(4-Fluorophenyl)furan-2-carbonyl chloride have been identified as new human SIRT2 inhibitors. These compounds have shown potential in effective treatment strategies for related diseases .

Biofuel Production

The acid chloride derivatives of furan compounds, such as 5-(4-Fluorophenyl)furan-2-carbonyl chloride , can be utilized in the production of biofuels. They serve as intermediates for the production of furoate ester biofuels, which are part of a broader category of bio-based chemicals offering a sustainable alternative to fossil fuels .

Polymer Synthesis

5-(4-Fluorophenyl)furan-2-carbonyl chloride: is a valuable intermediate in the synthesis of polymers. Its reactivity allows for the creation of various polymeric materials, which can be used in a wide range of applications, from packaging to electronics .

Organic Synthesis

This compound is used in organic synthesis as an intermediate for the preparation of various chemical compounds. Its reactivity with different organic molecules makes it a versatile building block in the synthesis of complex organic structures .

Pharmaceutical Research

In pharmaceutical research, 5-(4-Fluorophenyl)furan-2-carbonyl chloride is used to develop new drugs. Its incorporation into drug molecules can enhance their pharmacological properties, such as increasing potency or improving solubility .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

5-(4-fluorophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-1-3-8(13)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAICLIOPDMJLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378153
Record name 5-(4-Fluorophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)furan-2-carbonyl chloride

CAS RN

380889-69-0
Record name 5-(4-Fluorophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.